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Compound of Interest

Compound Name: 2-(Pentan-2-yl)azetidine

Cat. No.: B15239165

Disclaimer: Direct experimental data for 2-(Pentan-2-yl)azetidine is not readily available in the
public domain. This guide provides an in-depth overview of its expected chemical properties
based on the known chemistry of analogous 2-alkylazetidine derivatives. The information
herein is intended for researchers, scientists, and drug development professionals.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant
interest in medicinal chemistry due to their unique structural and chemical properties.[1] The
strained four-membered ring imparts a distinct reactivity profile compared to their larger five-
and six-membered ring counterparts.[2] The incorporation of an alkyl substituent at the 2-
position, as in 2-(Pentan-2-yl)azetidine, is expected to influence the molecule's steric and
electronic properties, thereby affecting its reactivity, basicity, and biological activity. This
document aims to provide a comprehensive technical overview of the anticipated chemical
properties of 2-(Pentan-2-yl)azetidine, drawing upon data from closely related 2-
alkylazetidines.

Physicochemical Properties (Predicted)

Quantitative data for 2-(Pentan-2-yl)azetidine is not available. The following table summarizes
typical physicochemical properties of simple azetidines and related 2-alkyl derivatives to
provide an estimate.
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Predicted Value/Range for

Notes on Analogous

Property o
2-(Pentan-2-yl)azetidine Compounds
Molecular Formula C9H19N
Molecular Weight 141.26 g/mol
Azetidine has a boiling point of
- . . 61-62 °C.[3] Alkyl substitution
Boiling Point Estimated 150-180 °C

will significantly increase the

boiling point.

pKa (of conjugate acid)

Estimated 10.5-11.5

The pKa of the conjugate acid
of azetidine is 11.29.[3] The
alkyl group is expected to have
a minor electron-donating
effect, potentially slightly

increasing the basicity.

logP (Octanol/Water)

Estimated 2.0 - 3.0

The pentyl group will increase
lipophilicity compared to

unsubstituted azetidine.

Appearance

Colorless to pale yellow liquid

Simple azetidines are typically

liquids at room temperature.[3]

Solubility

Soluble in organic solvents;

sparingly soluble in water

Increased alkyl chain length

decreases water solubility.

Synthesis of 2-Alkylazetidines

Several synthetic routes have been developed for the preparation of 2-substituted azetidines.

The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies

» From Azetidine-2-carboxylic Acids: Photochemical modifications of azetidine-2-carboxylic

acids can yield various alkyl azetidines. This method has been successfully applied for gram-

scale synthesis.[4][5]
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» Via Ring Closure of Oxiranes: A general and scalable two-step method involves the
synthesis of 2-arylazetidines from oxiranylmethyl-benzylamine derivatives. This kinetically
controlled reaction favors the formation of the strained four-membered ring over the
thermodynamically more stable five-membered pyrrolidine ring.[2] While demonstrated for 2-
aryl derivatives, this approach could potentially be adapted for 2-alkylazetidines.

e From Azetines: The catalytic hydrogenation of 2-azetines provides a route to saturated
azetidines. This method allows for the chemoselective saturation of the endocyclic double
bond.[6]

o Cycloaddition Reactions: [2+2] cycloaddition reactions between imines and alkenes can be a
powerful tool for constructing the azetidine ring, although this often leads to azetidin-2-ones
(B-lactams). Subsequent reduction would be necessary to obtain the fully saturated
azetidine.

Representative Experimental Protocol: Synthesis of 2-
Arylazetidines from Oxiranes|2]

This protocol describes the synthesis of 2,3-disubstituted azetidines and can be conceptually
adapted for 2-alkyl derivatives.

Step 1: Synthesis of Oxiranylmethyl-benzylamine Intermediate

To a solution of the primary or secondary amine (e.g., benzylamine) in a suitable solvent such
as tetrahydrofuran (THF), epichlorohydrin is added dropwise at 0 °C. The reaction mixture is
stirred at room temperature for several hours until completion, as monitored by thin-layer
chromatography (TLC). The solvent is removed under reduced pressure, and the residue is
purified by column chromatography on silica gel to yield the oxiranylmethyl-benzylamine
intermediate.

Step 2: Cyclization to the Azetidine Ring

The oxiranylmethyl-benzylamine intermediate is dissolved in dry THF and cooled to -78 °C
under an inert atmosphere (e.g., argon). A strong base, such as a mixture of lithium
diisopropylamide (LDA) and potassium tert-butoxide, is added slowly. The reaction is stirred at
low temperature for a specified period before being quenched with a proton source (e.g.,
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saturated ammonium chloride solution). The product is extracted with an organic solvent, and
the combined organic layers are dried and concentrated. Purification by column
chromatography affords the 2-substituted azetidine.

General Synthesis of 2-Substituted Azetidines

Strong Base
(e.g., LDA/KOtBu)
Step 1
Primary/Secondary Amine Oxwanylmethyl-amlne
Intermediate

Epichlorohydrin

2-Substituted Azetidine

Click to download full resolution via product page

Figure 1. General workflow for the synthesis of 2-substituted azetidines from oxiranes.

Reactivity of the Azetidine Ring

The reactivity of azetidines is dominated by the strain of the four-membered ring, making them
susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions

Concentrated acids, such as hydrochloric acid, can induce the ring-opening of azetidines upon
heating.[7] The regioselectivity of ring-opening in a 2-substituted azetidine will depend on the
nature of the substituents and the reaction conditions.

N-Functionalization

The nitrogen atom of the azetidine ring behaves as a typical secondary amine and can undergo
various functionalization reactions, including:

o Alkylation: Reaction with alkyl halides in the presence of a base.

o Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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» Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent.

C-H Functionalization

Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy. For
instance, a-lithiation of N-Boc protected azetidines has been reported, allowing for the
introduction of various electrophiles at the 2-position.[2]

2-(Pentan-2-yl)azetidine

o-Lithiation and
Electrophilic Quench

C2-Functionalized Azetidine

Acid-catalyzed
ring-opening

A4
Ring-Opened Product N-Alkylated Azetidine

Alkylation (R-X) Acylation (RCOCI)

N-Acylated Azetidine

Click to download full resolution via product page

Figure 2. Key reactivity pathways for a 2-substituted azetidine.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-(Pentan-2-yl)azetidine would rely on standard spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton spectrum is expected to be complex due to the number of aliphatic
protons. Key signals would include the multiplets for the protons on the azetidine ring,
typically found in the range of 2.0-4.0 ppm. The protons of the pentyl group would appear in
the upfield region (0.8-1.5 ppm).

¢ 13C NMR: The carbon spectrum would show distinct signals for the three carbons of the
azetidine ring and the five carbons of the pentyl group. The carbons attached to the nitrogen
atom would be deshielded and appear further downfield.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pubs.acs.org/doi/10.1021/acs.joc.0c01310
https://www.benchchem.com/product/b15239165?utm_src=pdf-body-img
https://www.benchchem.com/product/b15239165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15239165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 2D NMR: Techniques such as COSY, HSQC, and HMBC would be essential for
unambiguously assigning the proton and carbon signals and confirming the connectivity of
the molecule.

Mass Spectrometry (MS)

» Electron lonization (El): EI-MS would likely show a molecular ion peak (M+e) at m/z 141.
Fragmentation patterns would involve cleavage of the pentyl group and fragmentation of the
azetidine ring.

e Chemical lonization (Cl): CI-MS would exhibit a prominent protonated molecular ion peak
([M+H]+) at m/z 142, confirming the molecular weight.

Biological Activity and Drug Development Potential

Azetidine-containing compounds have shown a wide range of biological activities, including
anticancer, antibacterial, and anti-inflammatory properties.[1] The azetidine moiety is
considered a valuable scaffold in drug discovery as it can impart desirable properties such as
increased metabolic stability and improved pharmacokinetic profiles. The 2-(Pentan-2-yl)
substituent in the target molecule could potentially interact with hydrophobic pockets in
biological targets. The specific biological activity of 2-(Pentan-2-yl)azetidine would need to be
determined through biological screening assays.

Conclusion

While specific experimental data on 2-(Pentan-2-yl)azetidine is currently lacking, a
comprehensive understanding of its chemical properties can be inferred from the extensive
literature on related 2-alkylazetidine derivatives. This guide provides a foundational
understanding of its likely physicochemical properties, synthetic accessibility, reactivity, and
spectroscopic signatures. The information presented here should serve as a valuable resource
for researchers and scientists interested in the exploration and application of this and similar
azetidine-based molecules in drug discovery and development. Further experimental
investigation is required to fully elucidate the precise chemical and biological profile of 2-
(Pentan-2-yl)azetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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